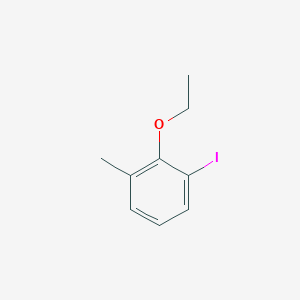![molecular formula C16H24N2 B12841621 (1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12841621.png)
(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[221]heptan-2-amine is a complex organic compound known for its unique bicyclic structure This compound is characterized by its three-dimensional configuration, which includes a bicyclo[221]heptane core with a pyridin-2-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Introduction of the pyridin-2-ylmethyl group: This step involves the alkylation of the bicyclic core with a pyridin-2-ylmethyl halide under basic conditions.
Amine functionalization:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and automated processes are often employed to enhance efficiency and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridin-2-ylmethyl group, potentially converting it to a piperidine derivative.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the pyridin-2-ylmethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets. The pyridin-2-ylmethyl group is known to engage in π-π interactions with aromatic residues in proteins, while the bicyclic core provides structural rigidity. This compound may modulate the activity of enzymes or receptors by binding to their active sites, thereby influencing biochemical pathways.
Comparison with Similar Compounds
(1R,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine: Lacks the pyridin-2-ylmethyl group, resulting in different chemical properties and reactivity.
(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-3-ylmethyl)bicyclo[2.2.1]heptan-2-amine: Similar structure but with the pyridinyl group at a different position, affecting its binding affinity and biological activity.
Uniqueness: The presence of the pyridin-2-ylmethyl group in (1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine imparts unique electronic and steric properties, making it distinct from other similar compounds. This structural feature enhances its potential for specific interactions with biological targets, thereby broadening its applicability in medicinal chemistry and drug design.
Properties
Molecular Formula |
C16H24N2 |
|---|---|
Molecular Weight |
244.37 g/mol |
IUPAC Name |
(1R,2R,4R)-1,7,7-trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C16H24N2/c1-15(2)12-7-8-16(15,3)14(10-12)18-11-13-6-4-5-9-17-13/h4-6,9,12,14,18H,7-8,10-11H2,1-3H3/t12-,14-,16+/m1/s1 |
InChI Key |
GWIRNARPJMQEML-XPKDYRNWSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)C[C@H]2NCC3=CC=CC=N3 |
Canonical SMILES |
CC1(C2CCC1(C(C2)NCC3=CC=CC=N3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



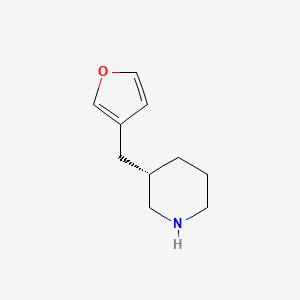

![tetrasodium;[[[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12841568.png)
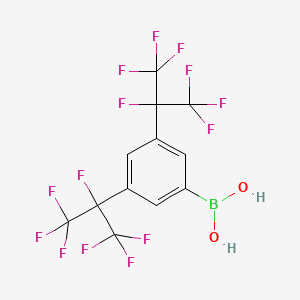
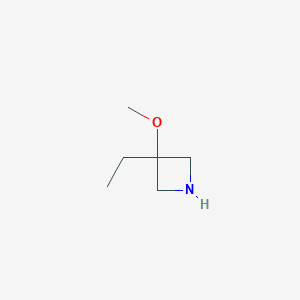

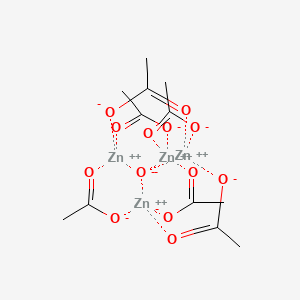
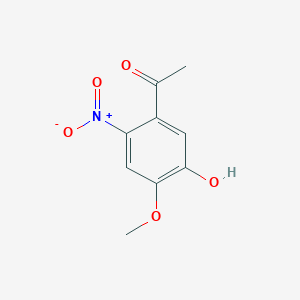
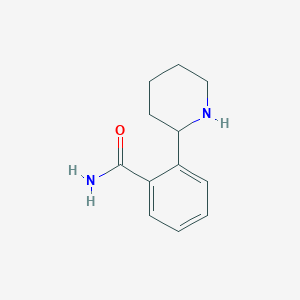
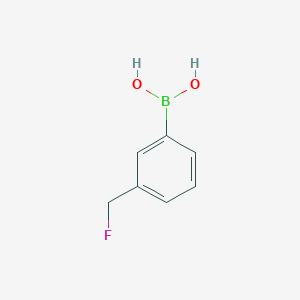
![2,7-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B12841607.png)
